1-(Thiophen-3-yl)octan-1-amine hydrochloride
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 1-(Thiophen-3-yl)octan-1-amine hydrochloride, we know that it has a molecular weight of 247.83 g/mol. More specific properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Chemical Synthesis and Library Generation
Thiophene-based compounds are used as starting materials in chemical syntheses to generate structurally diverse libraries of compounds. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been utilized in alkylation and ring closure reactions, demonstrating the versatility of thiophene derivatives in synthesizing a wide array of chemical entities (G. Roman, 2013).
Biological Activities
Thiophene derivatives have been explored for their biological activities, including anti-diabetic and anti-inflammatory effects. For instance, novel semicarbazone Mannich base derivatives of 1-(thiophen-2-yl) ethanone have shown significant reduction in blood glucose levels and inflammation, suggesting their potential as therapeutic agents (C. Gopi, M. Dhanaraju, 2018).
Material Science Applications
Thiophene-based compounds are also relevant in material science, particularly in the development of conducting polymers and electrochromic materials. For example, octanoic acid 2-thiophen-3-yl-ethyl ester has been used to synthesize homopolymers exhibiting electrochromic properties, illustrating the utility of thiophene derivatives in creating materials with novel electronic and optical characteristics (P. Camurlu, A. Çırpan, L. Toppare, 2005).
Advanced Polymerization Techniques
In addition, thiophene derivatives have been applied in advanced polymerization techniques. Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, for instance, have been developed as photoinitiators for radical and cationic polymerizations under various light-emitting diodes (LEDs), showcasing the role of thiophene-based compounds in photopolymerization processes (Jing Zhang et al., 2015).
Antinociceptive Properties
Research into the antinociceptive properties of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has highlighted the potential of thiophene derivatives in developing pain management solutions, indicating their relevance in pharmaceutical research (S. Shipilovskikh et al., 2020).
Safety and Hazards
The safety and hazards associated with 1-(Thiophen-3-yl)octan-1-amine hydrochloride are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Properties
IUPAC Name |
1-thiophen-3-yloctan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-7-12(13)11-8-9-14-10-11;/h8-10,12H,2-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMNWRHYRYCZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CSC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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